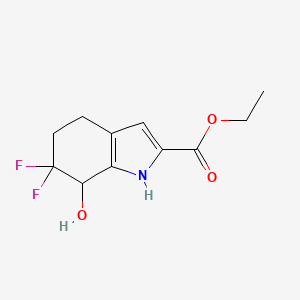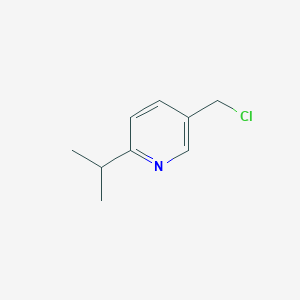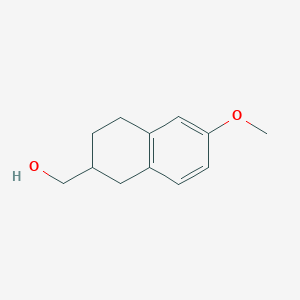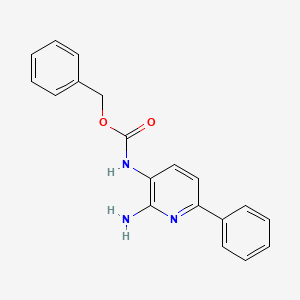
1-(naphthalene-2-sulfonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(naphthalene-2-sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H17ClN2O2S. It is known for its unique structure, which includes a naphthylsulfonyl group attached to a piperazine ring.
Vorbereitungsmethoden
The synthesis of 1-(naphthalene-2-sulfonyl)piperazine hydrochloride typically involves the reaction of 2-naphthalenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include controlling the temperature, reaction time, and the molar ratios of reactants. The use of solvents and catalysts may also be explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-(naphthalene-2-sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the naphthylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or alkyl halides replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols .
Wissenschaftliche Forschungsanwendungen
1-(naphthalene-2-sulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(naphthalene-2-sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(naphthalene-2-sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has a dichlorophenyl group instead of a naphthylsulfonyl group.
1-(2-Naphthyl)piperazine hydrochloride: This compound lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17ClN2O2S |
|---|---|
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
1-naphthalen-2-ylsulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C14H16N2O2S.ClH/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,15H,7-10H2;1H |
InChI-Schlüssel |
IBYGHOPTTMPJBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)




![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)

![6-Bromo-3-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B8791212.png)


